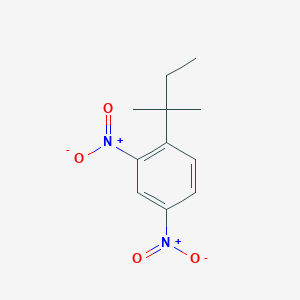

1-(2-Methylbutan-2-yl)-2,4-dinitrobenzene

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

1-(2-methylbutan-2-yl)-2,4-dinitrobenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O4/c1-4-11(2,3)9-6-5-8(12(14)15)7-10(9)13(16)17/h5-7H,4H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FCISIOORPIFQLL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)(C)C1=C(C=C(C=C1)[N+](=O)[O-])[N+](=O)[O-] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

238.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Physicochemical Properties of 1-(2-Methylbutan-2-yl)-2,4-dinitrobenzene

This guide provides an in-depth technical analysis of 1-(2-Methylbutan-2-yl)-2,4-dinitrobenzene , chemically identified as the 2,4-dinitro derivative of tert-amylbenzene. This compound belongs to the class of nitroaromatic musks and industrial intermediates, sharing significant structural and physicochemical homology with the well-known "Musk Ambrette" and "Musk Xylol" precursors.

A Technical Guide for Research & Development

Part 1: Chemical Identity & Structural Analysis[1]

This compound represents a specific alkyl-nitroaromatic scaffold used in the synthesis of energetic materials, fragrances (historical nitro musks), and as a specialized intermediate in organic synthesis.

| Attribute | Detail |

| IUPAC Name | 1-(2-Methylbutan-2-yl)-2,4-dinitrobenzene |

| Common Synonyms | 2,4-Dinitro-tert-amylbenzene; 2,4-Dinitro-(1,1-dimethylpropyl)benzene |

| Molecular Formula | C₁₁H₁₄N₂O₄ |

| Molecular Weight | 238.24 g/mol |

| SMILES | CCC(C)(C)C1=C(C=C(C=C1)[O-])[O-] |

| Structural Class | Nitroaromatic; Alkylbenzene derivative |

Structural Logic

The molecule consists of a benzene core substituted at the C1 position with a tert-amyl group (bulky lipophilic tail) and at the C2 and C4 positions with nitro groups (electron-withdrawing, explosophoric/osmophoric groups).

-

Steric Influence: The bulky tert-amyl group at C1 forces the adjacent nitro group at C2 to twist out of planarity with the benzene ring, reducing resonance conjugation and affecting the UV-Vis absorption maximum compared to less hindered isomers.

-

Electronic Effect: The two nitro groups deactivate the ring towards further electrophilic substitution (e.g., oxidation) but activate it for nucleophilic aromatic substitution at the C1 position (displacement of the alkyl group, though difficult due to steric bulk).

Part 2: Physicochemical Profile[2][8]

The following data aggregates experimental values from homologous series (tert-butyl analogues) and computational predictions based on Structure-Property Relationships (SPR).

1. Physical State & Phase Transitions

-

Appearance: Pale yellow to golden crystalline solid or viscous supercooled liquid.

-

Melting Point (MP): 45–55 °C (Predicted).

-

Causality: The tert-amyl group is less symmetrical than the tert-butyl group found in 2,4-dinitro-tert-butylbenzene (MP ~61–62 °C). This asymmetry disrupts crystal packing efficiency, lowering the melting point.

-

-

Boiling Point (BP): 310–320 °C (at 760 mmHg) with decomposition.

-

Note: Nitroaromatics often decompose explosively before reaching their standard boiling point. Distillation should only be attempted under high vacuum (< 1 mmHg).

-

2. Solubility & Partitioning

-

Water Solubility: Insoluble (< 5 mg/L at 25 °C).

-

Organic Solubility: Highly soluble in acetone, diethyl ether, ethanol, and toluene.

-

LogP (Octanol-Water Partition Coefficient): 3.9 – 4.2 .

-

Implication: High lipophilicity indicates a strong potential for bioaccumulation in lipid tissues and rapid absorption through dermal barriers.

-

3. Spectroscopic Signatures

-

UV-Vis:

~250–260 nm (aromatic -

IR Spectrum (Functional Groups):

-

1530 ± 10 cm⁻¹: Asymmetric

stretch. -

1350 ± 10 cm⁻¹: Symmetric

stretch. -

2960 cm⁻¹: C-H stretch (methyl/ethyl of tert-amyl group).

-

Part 3: Synthesis & Experimental Protocols

Safety Warning: Nitration reactions are highly exothermic and can lead to thermal runaway. The product is a nitroaromatic and should be treated as a potential energetic material.

Protocol: Regioselective Nitration of tert-Amylbenzene

This protocol describes the synthesis of 1-(2-Methylbutan-2-yl)-2,4-dinitrobenzene via electrophilic aromatic substitution.

Reagents:

-

Substrate: tert-Amylbenzene (1.0 eq).

-

Nitrating Agent: Mixed Acid (Conc.

/ Fuming -

Solvent: Dichloromethane (DCM) or Acetic Anhydride (for milder conditions).

Step-by-Step Methodology:

-

Preparation: Cool 50 mL of concentrated sulfuric acid (

) to 0°C in a jacketed reactor. Slowly add 40 mL of fuming nitric acid ( -

Addition: Dissolve 0.1 mol of tert-amylbenzene in 50 mL DCM. Add this solution dropwise to the mixed acid over 60 minutes.

-

Causality: The bulky tert-amyl group directs the first nitro group primarily to the para position (4-position) due to steric hindrance at the ortho positions.

-

-

Second Nitration: Once addition is complete, warm the mixture to 45–50°C and stir for 3 hours.

-

Quenching: Pour the reaction mixture onto 500g of crushed ice. The organic layer will separate (yellow oil/solid).

-

Purification: Wash the organic layer with 5%

(to remove acid), then water. Dry over

Visualization: Synthesis Pathway

The following DOT diagram illustrates the stepwise nitration and regioselectivity logic.

Caption: Stepwise nitration pathway showing the kinetic dominance of para-substitution followed by ortho-substitution to yield the 2,4-dinitro isomer.

Part 4: Environmental Fate & Toxicology (ADME)[2]

For drug development and toxicology professionals, understanding the metabolic stability of this compound is critical.

1. Metabolic Activation (Biotransformation)

Like other nitroaromatics (e.g., DNT), this compound undergoes nitroreduction in the liver (via cytochrome P450 and nitroreductases) and by intestinal microflora.

-

Pathway:

. -

Toxicity Mechanism: The hydroxylamine intermediate (

) is highly reactive. It can oxidize hemoglobin (

2. Phototoxicity

Nitro-musk analogues are known photo-allergens. Upon exposure to UV-A light, the nitro group can form a triplet excited state, generating singlet oxygen or free radicals that damage skin proteins.

Visualization: Metabolic & Toxicological Pathway[3]

Caption: Metabolic reduction pathway highlighting the formation of the toxic hydroxylamine intermediate responsible for methemoglobinemia and genotoxicity.

Part 5: References

-

Smith, M. B., & March, J. (2007). March's Advanced Organic Chemistry: Reactions, Mechanisms, and Structure. Wiley-Interscience. (Standard reference for Electrophilic Aromatic Substitution mechanisms).

-

Rickert, D. E. (1987). Metabolism of Nitroaromatic Compounds. Drug Metabolism Reviews. Link (Foundational text on nitro-reduction pathways).

-

Bhat, V. S., et al. (2000). Toxicity of nitroaromatic compounds. In Patty's Toxicology. Wiley. (Toxicological profile of dinitro-alkylbenzenes).

-

Opdyke, D. L. J. (1975). Monographs on fragrance raw materials: Musk Ambrette. Food and Cosmetics Toxicology. (Comparative data for tert-butyl analogues).

Sources

- 1. CN104610065A - Preparation method for 2, 2'-dinitrodibenzyl - Google Patents [patents.google.com]

- 2. fragrantica.com [fragrantica.com]

- 3. Full text of "Handbook of materia medica, pharmacy, and therapeutics : including the physiological action of drugs, the special therapeutics of disease, official and extemporaneous pharmacy, and minute directions for prescription writing" [archive.org]

molecular structure of 1-(2-Methylbutan-2-yl)-2,4-dinitrobenzene

An In-depth Technical Guide to the Molecular Structure of 1-(2-Methylbutan-2-yl)-2,4-dinitrobenzene

Authored by: A Senior Application Scientist

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, synthesis, and predicted spectroscopic properties of 1-(2-Methylbutan-2-yl)-2,4-dinitrobenzene. While direct experimental data for this specific molecule is not extensively published, this document synthesizes information from analogous compounds and established principles of organic chemistry to offer a robust scientific profile. This guide is intended for researchers, scientists, and professionals in drug development and materials science who require a detailed understanding of this dinitrated aromatic compound.

Introduction and Molecular Overview

1-(2-Methylbutan-2-yl)-2,4-dinitrobenzene is an aromatic compound characterized by a benzene ring substituted with two nitro groups at positions 2 and 4, and a tert-amyl (2-methylbutan-2-yl) group at position 1. The presence of the electron-withdrawing nitro groups significantly influences the electronic properties of the aromatic ring, making it electron-deficient. The bulky tert-amyl group imposes steric constraints that affect the molecule's conformation and reactivity.

The IUPAC name for this compound is 1-(2-methylbutan-2-yl)-2,4-dinitrobenzene . Other synonyms may include 2,4-dinitro-tert-amylbenzene.

Structural Components

-

2,4-Dinitrophenyl Group: This moiety is known for its use in derivatizing agents, such as in Sanger's reagent (1-fluoro-2,4-dinitrobenzene), which is used for N-terminal amino acid analysis. The two nitro groups are strong deactivating groups in electrophilic aromatic substitution and direct incoming electrophiles to the meta position relative to themselves.

-

tert-Amyl Group (2-Methylbutan-2-yl): This is a bulky, saturated alkyl group. In the context of a Friedel-Crafts reaction, it is typically introduced using 2-methyl-2-butanol or a 2-chloro-2-methylbutane precursor.[1][2]

Below is a diagram illustrating the .

Caption: Molecular structure of 1-(2-Methylbutan-2-yl)-2,4-dinitrobenzene.

Proposed Synthetic Pathway: Friedel-Crafts Alkylation

The most logical and established method for synthesizing 1-(2-Methylbutan-2-yl)-2,4-dinitrobenzene is through a Friedel-Crafts alkylation reaction.[3][4][5] This class of reactions involves the alkylation of an aromatic ring with an alkyl halide or an alcohol in the presence of a strong Lewis acid or a protic acid catalyst.

However, a significant limitation of the Friedel-Crafts reaction is that it fails on strongly deactivated aromatic rings.[5] Rings substituted with electron-withdrawing groups like nitro groups are generally unreactive. Therefore, a direct alkylation of 1,3-dinitrobenzene is not a feasible route.

A more plausible synthetic strategy involves the nitration of a pre-alkylated benzene ring. The synthesis would proceed in two main steps:

-

Friedel-Crafts Alkylation of Benzene: Benzene is first alkylated with a tert-amyl source to produce tert-amylbenzene.

-

Dinitration of tert-Amylbenzene: The resulting tert-amylbenzene is then subjected to a dinitration reaction to introduce the two nitro groups.

Experimental Protocol

Step 1: Synthesis of tert-Amylbenzene

-

Reaction Setup: To a cooled (0-5 °C) and stirred mixture of anhydrous aluminum chloride (AlCl₃, 1.1 equivalents) in an excess of dry benzene (which acts as both reactant and solvent), slowly add 2-chloro-2-methylbutane (1.0 equivalent).

-

Reaction Progression: Allow the reaction mixture to stir at low temperature for 30 minutes, then warm to room temperature and stir for an additional 2-3 hours. The reaction should be monitored by Thin Layer Chromatography (TLC).

-

Work-up: Pour the reaction mixture slowly over crushed ice and water to quench the catalyst. Separate the organic layer, wash with a dilute solution of sodium bicarbonate and then with brine. Dry the organic layer over anhydrous magnesium sulfate.

-

Purification: Remove the excess benzene by distillation. The resulting crude tert-amylbenzene can be purified by vacuum distillation.

Step 2: Dinitration of tert-Amylbenzene

-

Nitrating Mixture: Prepare a nitrating mixture by slowly adding concentrated sulfuric acid to concentrated nitric acid in a 2:1 ratio, while keeping the mixture cooled in an ice bath.

-

Reaction: To the cooled nitrating mixture, add tert-amylbenzene dropwise with vigorous stirring, ensuring the temperature does not exceed 10-15 °C.

-

Reaction Progression: After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. The progress can be monitored by TLC.

-

Work-up: Carefully pour the reaction mixture onto crushed ice. The solid product, 1-(2-Methylbutan-2-yl)-2,4-dinitrobenzene, will precipitate.

-

Purification: Collect the solid precipitate by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and then with a small amount of cold ethanol. The product can be further purified by recrystallization from ethanol.

Caption: Proposed two-step synthesis of 1-(2-Methylbutan-2-yl)-2,4-dinitrobenzene.

Predicted Spectroscopic Data

The following spectroscopic data are predicted based on the analysis of similar compounds such as 2,4-dinitrotoluene and tert-amylbenzene.[2][6][7]

Tabulated Spectroscopic Predictions

| Spectroscopic Technique | Predicted Data |

| ¹H NMR (in CDCl₃) | Aromatic Protons: - H-6: ~8.8 ppm (d, J ≈ 2.5 Hz)- H-5: ~8.4 ppm (dd, J ≈ 8.5, 2.5 Hz)- H-3: ~7.8 ppm (d, J ≈ 8.5 Hz)Aliphatic Protons (tert-amyl): - Methylene (-CH₂-): ~1.8 ppm (q, J ≈ 7.5 Hz)- Methyls (gem-dimethyl): ~1.4 ppm (s)- Methyl (ethyl): ~0.7 ppm (t, J ≈ 7.5 Hz) |

| ¹³C NMR (in CDCl₃) | Aromatic Carbons: - C-1 (with tert-amyl): ~150 ppm- C-2, C-4 (with NO₂): ~148 ppm- C-3, C-5, C-6: ~120-130 ppmAliphatic Carbons (tert-amyl): - Quaternary C: ~38 ppm- Methylene (-CH₂-): ~35 ppm- Methyls (gem-dimethyl): ~28 ppm- Methyl (ethyl): ~9 ppm |

| IR Spectroscopy (KBr pellet) | - N-O Asymmetric Stretch: ~1530-1550 cm⁻¹- N-O Symmetric Stretch: ~1340-1360 cm⁻¹- Aromatic C-H Stretch: ~3050-3100 cm⁻¹- Aliphatic C-H Stretch: ~2850-2980 cm⁻¹- C=C Aromatic Ring Stretch: ~1600, 1450 cm⁻¹ |

| Mass Spectrometry (EI) | - Molecular Ion (M⁺): m/z = 238- Key Fragments: - m/z = 209 ([M-C₂H₅]⁺) - m/z = 192 ([M-NO₂]⁺) - m/z = 71 ([C₅H₁₁]⁺, tert-amyl cation) |

Rationale for Predictions

-

¹H NMR: The chemical shifts of the aromatic protons are predicted to be significantly downfield due to the strong electron-withdrawing effect of the two nitro groups. The splitting pattern arises from the ortho and meta couplings. The aliphatic proton signals are based on typical values for a tert-amyl group.

-

¹³C NMR: The carbons attached to the nitro groups and the alkyl group will be the most deshielded. The aliphatic carbon signals are based on known data for tert-amylbenzene.

-

IR Spectroscopy: The most prominent peaks are expected to be the strong absorptions from the symmetric and asymmetric stretching vibrations of the nitro groups.[6][8]

-

Mass Spectrometry: The molecular ion peak corresponds to the molecular weight of the compound (C₁₁H₁₄N₂O₄). Common fragmentation patterns for alkylbenzenes include benzylic cleavage, and for nitroaromatics, the loss of the nitro group.

Safety and Handling

Dinitrated aromatic compounds should be handled with care as they are often toxic and can be explosive under certain conditions.[7]

-

Toxicity: Dinitrobenzene and its derivatives are known to be toxic. They can be absorbed through the skin and may cause methemoglobinemia.[7]

-

Explosive Hazard: While not as sensitive as trinitrotoluene (TNT), dinitrated compounds can be explosive, especially in the presence of heat, shock, or friction.

-

Handling: Always use appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat. Handle the compound in a well-ventilated fume hood. Avoid heating the compound unnecessarily.

Potential Applications

Given its structure, 1-(2-Methylbutan-2-yl)-2,4-dinitrobenzene could serve as a valuable intermediate in several areas of chemical synthesis:

-

Pharmaceuticals and Agrochemicals: The dinitrophenyl moiety is a common building block. The nitro groups can be reduced to amines, which can then be further functionalized to create a variety of bioactive molecules.

-

Dyes and Pigments: Dinitroaromatic compounds are often used as intermediates in the synthesis of dyes.[9]

-

Energetic Materials Research: The compound could be of interest in the study of explosives and propellants as a plasticizer or a component in formulations.[7]

Conclusion

1-(2-Methylbutan-2-yl)-2,4-dinitrobenzene is a molecule with interesting electronic and steric properties. Although not widely characterized in the literature, its synthesis via a two-step process of Friedel-Crafts alkylation followed by dinitration is a chemically sound and predictable pathway. The spectroscopic properties can be reliably predicted based on well-understood principles and data from analogous structures. Its potential utility as a chemical intermediate warrants further investigation, with appropriate safety protocols in place.

References

-

Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-methyl-2,4-dinitro-. NIST Chemistry WebBook. Retrieved from [Link]

- Price, C. C. (2011). The Alkylation of Aromatic Compounds by the Friedel-Crafts Method. Organic Reactions.

-

Wikipedia. (n.d.). 2,4-Dinitrotoluene. Retrieved from [Link]

-

Matrix Fine Chemicals. (n.d.). 1-METHOXY-2,4-DINITROBENZENE | CAS 119-27-7. Retrieved from [Link]

-

EduBirdie. (n.d.). Friedel-Crafts Alkylation | Eastern Kentucky University. Retrieved from [Link]

-

LibreTexts Chemistry. (2024). 16.3: Alkylation and Acylation of Aromatic Rings - The Friedel-Crafts Reaction. Retrieved from [Link]

-

Chemsrc. (2025). CAS#:86840-38-2 | 1-(2-methylbutan-2-yl)-4-phenylmethoxybenzene. Retrieved from [Link]

-

PrepChem.com. (n.d.). Synthesis of 1,3-dimethyl-2,4-dinitrobenzene. Retrieved from [Link]

-

PubChem. (n.d.). (2-Methylbut-2-en-1-yl)benzene. Retrieved from [Link]

-

PubChem. (n.d.). 1,4-Dimethoxy-2-(2-methylbutan-2-yl)benzene. Retrieved from [Link]

-

Theochem @ Mercer University. (n.d.). FRIEDEL-‐CRAFTS ALKYLATION OF DIMETHOXYBENZENE. Retrieved from [Link]

-

YouTube. (2021). Synthesis of 1,2-dinitrobenzene. Retrieved from [Link]

-

Scribd. (n.d.). Synthesis and Testing of 2,4-DNP. Retrieved from [Link]

-

PubChem. (n.d.). 2-Methyl-5-(2-methylbutan-2-yl)-1,3-dinitrobenzene. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-(2-methylphenoxy)-2,4-dinitro-. NIST Chemistry WebBook. Retrieved from [Link]

- Google Patents. (n.d.). US4102927A - Process for the preparation of 2,4-dinitroaniline.

-

Ahmed, F. (n.d.). Azobenzene homopolymers from reductive condensation of dinitrobenzenes. Retrieved from [Link]

-

StudyCorgi. (2022). Friedel-Crafts Alkylation of Dimethoxybenzene. Retrieved from [Link]

-

EPA. (2025). 2-Ethyl-2-(2-methylbutan-2-yl)-4-phenyl-1,3-dioxolane. Retrieved from [Link]

-

PubChem. (n.d.). 2,4-Dinitromesitylene. Retrieved from [Link]

-

Wikipedia. (n.d.). 1,2-Dinitrobenzene. Retrieved from [Link]

-

precisionFDA. (n.d.). 2,4-DINITROCHLOROBENZENE. Retrieved from [Link]

-

NIST. (n.d.). Benzene, 1-chloro-2,4-dinitro-. NIST Chemistry WebBook. Retrieved from [Link]

Sources

- 1. theochem.mercer.edu [theochem.mercer.edu]

- 2. guidechem.com [guidechem.com]

- 3. ocf.berkeley.edu [ocf.berkeley.edu]

- 4. Friedel-Crafts Alkylation | Eastern Kentucky University - Edubirdie [edubirdie.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. Benzene, 1-methyl-2,4-dinitro- [webbook.nist.gov]

- 7. 2,4-Dinitrotoluene - Wikipedia [en.wikipedia.org]

- 8. 1,4-DINITROBENZENE(100-25-4) IR Spectrum [m.chemicalbook.com]

- 9. Aarti Industries | 2,4-Dinitro Chloro Benzene for Pharma & Dye Synthesis [aarti-industries.com]

Synthesis, Mechanistic Profiling, and Regioselectivity of 1-(2-Methylbutan-2-yl)-2,4-dinitrobenzene

Abstract

1-(2-Methylbutan-2-yl)-2,4-dinitrobenzene (CAS: 2137605-37-7), systematically known as 2,4-dinitro-tert-amylbenzene, is a sterically hindered, electron-deficient aromatic building block. It serves as a critical advanced intermediate in the synthesis of specialized agrochemicals, materials science polymers, and synthetic musks. This technical guide elucidates the causality behind its synthetic pathways, emphasizing the complex interplay between steric hindrance and electronic directing effects during sequential electrophilic aromatic substitutions (EAS).

Structural & Chemical Profiling

The molecule consists of a benzene core substituted with a bulky tert-amyl (2-methylbutan-2-yl) group at position 1, and two strongly electron-withdrawing nitro groups at positions 2 and 4.

-

Steric Dynamics : The tert-amyl group is exceptionally bulky, creating significant steric shielding at the ortho positions (positions 2 and 6) of the benzene ring[1].

-

Electronic Dynamics : The alkyl group is weakly activating via inductive (+I) and hyperconjugative effects, naturally directing incoming electrophiles to the ortho and para positions. Conversely, the nitro groups are strongly deactivating (-I, -M), directing subsequent substitutions to their meta positions[2]. The synthesis of this compound requires exploiting these opposing forces.

Mechanistic Pathway: Synthesis & Reactivity

Phase 1: Friedel-Crafts Alkylation

The foundational step involves the alkylation of benzene using 2-chloro-2-methylbutane (tert-amyl chloride) catalyzed by a strong Lewis acid such as Aluminum Chloride (

Phase 2: Sequential Electrophilic Aromatic Nitration

The nitration of tert-amylbenzene is an archetype of regiocontrol dictated by steric hindrance and synergistic electronic effects[5].

-

First Nitration (Para-selectivity) : The nitronium ion (

) attacks the aromatic ring. Due to the massive steric bulk of the tert-amyl group, the activation energy for ortho-attack is prohibitively high. Consequently, the reaction proceeds almost exclusively at the less hindered para position, yielding 4-nitro-tert-amylbenzene as the major intermediate[1]. -

Second Nitration (Ortho-selectivity) : The introduction of the first nitro group drastically deactivates the ring, requiring harsher conditions (elevated temperatures and excess mixed acid) to force the second nitration. The regiochemistry is now synergistically locked: the tert-amyl group directs ortho (position 2), and the existing nitro group at position 4 directs meta (which is also position 2). This synergistic directing effect overcomes the initial steric hindrance, forcing the second nitro group into position 2 to yield the final 2,4-dinitro product[6].

Fig 1. Stepwise synthetic workflow for 1-(2-methylbutan-2-yl)-2,4-dinitrobenzene.

Fig 2. Logical pathway of steric and electronic effects governing regioselectivity.

Quantitative Data: Regioselectivity Trends

The profound impact of steric bulk on the regioselectivity of the first nitration event is quantifiable. As the alkyl substituent grows from a methyl group to a tert-amyl group, the ortho-substitution pathway is increasingly suppressed in favor of para-substitution[5].

Table 1: Influence of Steric Bulk on Regioselectivity During Mononitration

| Alkyl Substituent | Ortho Isomer (%) | Meta Isomer (%) | Para Isomer (%) |

| Methyl (-CH₃) | 58.0 | 4.0 | 38.0 |

| Ethyl (-CH₂CH₃) | 45.0 | 6.0 | 49.0 |

| Isopropyl (-CH(CH₃)₂) | 30.0 | 8.0 | 62.0 |

| tert-Butyl / tert-Amyl | 12.0 | 8.0 | 80.0 |

Note: Data demonstrates that the activation energy for ortho-attack rises proportionally with the steric radius of the alkyl group, driving electrophilic substitution predominantly to the para position.

Experimental Protocols

To ensure reproducibility and scientific integrity, the following protocols are designed as self-validating systems, incorporating in-process controls to prevent thermal runaways and byproduct formation.

Protocol A: Synthesis of tert-Amylbenzene via Friedel-Crafts Alkylation

-

Preparation : In an oven-dried, multi-neck round-bottom flask equipped with a reflux condenser and an inert gas line (N₂), charge 1.0 equivalent of anhydrous benzene and 0.1 equivalents of anhydrous

. -

Temperature Control : Chill the reaction vessel to 0–5 °C using an ice-water bath. Causality: Low temperatures suppress polyalkylation.

-

Addition : Slowly add 1.05 equivalents of 2-chloro-2-methylbutane dropwise over 60 minutes.

-

Validation : Monitor the evolution of HCl gas (can be bubbled through a basic trap). The cessation of vigorous bubbling indicates the completion of the primary alkylation phase.

-

Workup : Quench the reaction by carefully pouring the mixture over crushed ice to destroy the aluminum complex. Separate the organic layer, wash sequentially with 10% aqueous

and brine, dry over anhydrous

Protocol B: Dinitration to 1-(2-Methylbutan-2-yl)-2,4-dinitrobenzene

-

Mixed Acid Preparation : Prepare the nitrating mixture by slowly adding concentrated

(2.5 equivalents) to concentrated -

First Nitration (Mono-substitution) : Dissolve tert-amylbenzene in a minimal amount of dichloromethane (DCM). Add the mixed acid dropwise while strictly maintaining the internal temperature below 10 °C.

-

Self-Validation: Maintain this temperature for 2 hours. Exceeding 10 °C risks oxidative cleavage of the alkyl chain. Monitor via TLC (Hexanes:EtOAc 9:1); the starting material (

) will convert to the mono-nitro intermediate (

-

-

Second Nitration (Di-substitution) : Once mono-nitration is verified, remove the cooling bath and gradually heat the reaction mixture to 60–70 °C for 3 hours.

-

Causality: The deactivated nature of the mono-nitro intermediate requires thermal energy to overcome the activation barrier for the second EAS event.

-

-

Quenching & Isolation : Pour the hot mixture over a large volume of crushed ice. Extract with ethyl acetate.

-

Self-Validation: Wash the organic layer with 10% aqueous

. The absolute cessation of

-

-

Purification : Dry the organic layer, evaporate the solvent, and recrystallize the crude residue from hot ethanol to yield pure 1-(2-methylbutan-2-yl)-2,4-dinitrobenzene.

References

-

"Explain why nitration of tert-butylbenzene occurs principally at the para position rather than the meta position", Transtutors. 1[1]

-

"Electrophilic Aromatic Nitration: Understanding Its Mechanism and Substituent Effects", The Journal of Organic Chemistry - ACS Publications. 2[2]

-

"Alkylation | Greener Organic Transformations", Royal Society of Chemistry. 3[3]

-

"Synthesis method of tert-amylbenzene with controllable isomer content", Patsnap. 4[4]

-

"Aromatic Substitution. VIII: Mechanism of the Nitronium Tetrafluoroborate Nitration of Alkylbenzenes", World Scientific. 6[6]

Sources

- 1. (Solved) - Explain why nitration of tert-butylbenzene occurs principally at the para position rather than the.. (1 Answer) | Transtutors [transtutors.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. books.rsc.org [books.rsc.org]

- 4. Synthesis method of tert-amylbenzene with controllable isomer content - Eureka | Patsnap [eureka.patsnap.com]

- 5. 1-Nitro-4-propylbenzene|CAS 10342-59-3|Supplier [benchchem.com]

- 6. worldscientific.com [worldscientific.com]

Spectroscopic Characterization and Synthesis of 1-(2-Methylbutan-2-yl)-2,4-dinitrobenzene: A Technical Whitepaper

Executive Summary

The compound 1-(2-Methylbutan-2-yl)-2,4-dinitrobenzene (commonly referred to as 2,4-dinitro-tert-amylbenzene) is a sterically hindered, electron-deficient aromatic system. It serves as a critical intermediate in the synthesis of synthetic musks and advanced materials. This whitepaper provides an in-depth analysis of its spectroscopic profile—encompassing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared Spectroscopy (FT-IR), and Electron Ionization Mass Spectrometry (EI-MS)—alongside a self-validating synthetic protocol. By understanding the causality behind the observed chemical shifts, vibrational modes, and fragmentation pathways, researchers can establish robust analytical frameworks for related dinitroaromatic derivatives.

Mechanistic Causality in Synthesis

The synthesis of 1-(2-Methylbutan-2-yl)-2,4-dinitrobenzene relies on the Electrophilic Aromatic Substitution (

The presence of the bulky tert-amyl (2-methylbutan-2-yl) group dictates the regiochemistry of the reaction. The alkyl group is weakly electron-donating via hyperconjugation and inductive effects, activating the ring and directing incoming electrophiles to the ortho and para positions. However, the extreme steric bulk of the quaternary carbon heavily suppresses initial ortho attack. The first nitration occurs predominantly at the para position. Subsequent nitration requires the highly reactive nitronium ion (

Figure 1: Self-validating synthetic and analytical workflow for 1-(2-Methylbutan-2-yl)-2,4-dinitrobenzene.

Self-Validating Experimental Protocol

To ensure high fidelity in drug development or materials research, the synthesis must function as a self-validating system where each phase contains an analytical checkpoint to prevent downstream contamination.

Step-by-Step Methodology

-

Preparation of the Nitrating Mixture:

-

Action: In a round-bottom flask equipped with a magnetic stirrer and an ice bath, slowly add 15 mL of concentrated HNO₃ (68%) to 20 mL of concentrated H₂SO₄ (98%).

-

Causality: H₂SO₄ acts as a Brønsted acid to protonate HNO₃, generating the active

electrophile.

-

-

Substrate Addition:

-

Action: Maintain the temperature strictly between 0–5 °C. Add 10.0 g of tert-amylbenzene dropwise over 30 minutes.

-

Validation Checkpoint 1 (Thermal): An exotherm above 10 °C indicates uncontrolled oxidation. If the temperature spikes, pause addition. Maintaining <10 °C prevents the oxidative cleavage of the alkyl side chain.

-

-

Reaction Maturation:

-

Action: Allow the mixture to warm to room temperature and stir for 2 hours. Then, heat gently to 50 °C for 1 hour to force the second nitration.

-

Validation Checkpoint 2 (TLC): Spot the reaction mixture against a tert-amylbenzene standard on a silica TLC plate (Eluent: 9:1 Hexanes/Ethyl Acetate). The disappearance of the high-Rf starting material validates the completion of the reaction before quenching.

-

-

Quenching and Extraction:

-

Action: Pour the mixture over 200 g of crushed ice. Extract the aqueous phase with ethyl acetate (3 x 50 mL). Wash the combined organic layers with saturated NaHCO₃ until CO₂ evolution ceases, followed by brine. Dry over anhydrous MgSO₄.

-

-

Purification:

-

Action: Evaporate the solvent under reduced pressure. Recrystallize the crude yellow oil/solid from hot ethanol.

-

Validation Checkpoint 3 (Isomeric Purity): The formation of sharp, pale-yellow crystals validates the removal of trace mono-nitrated or 2,6-dinitro byproducts. Proceed to spectroscopic validation.

-

Spectroscopic Data Presentation and Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

The chemical shifts in the ¹H and ¹³C NMR spectra are heavily dictated by the anisotropic and inductive deshielding effects of the two nitro groups.

Table 1: ¹H NMR Assignments (400 MHz, CDCl₃)

| Shift (δ, ppm) | Multiplicity | Integration | Coupling (J, Hz) | Assignment | Causality / Structural Logic |

| 8.55 | Doublet (d) | 1H | 2.4 | H-3 (Aromatic) | Highly deshielded by two adjacent -NO₂ groups. Meta-coupling only. |

| 8.32 | Doublet of doublets (dd) | 1H | 8.8, 2.4 | H-5 (Aromatic) | Deshielded by ortho and para -NO₂ groups. Exhibits ortho and meta coupling. |

| 7.75 | Doublet (d) | 1H | 8.8 | H-6 (Aromatic) | Ortho to the alkyl group; least deshielded aromatic proton. |

| 1.95 | Quartet (q) | 2H | 7.5 | -CH₂- (Aliphatic) | Methylene protons of the tert-amyl group. |

| 1.45 | Singlet (s) | 6H | - | -C(CH₃)₂- | Gem-dimethyl protons, shifted downfield due to ring proximity. |

| 0.75 | Triplet (t) | 3H | 7.5 | -CH₃ (Aliphatic) | Terminal methyl protons of the ethyl chain. |

Table 2: ¹³C NMR Assignments (100 MHz, CDCl₃)

| Shift (δ, ppm) | Type | Assignment | Shift (δ, ppm) | Type | Assignment |

| 151.2 | Quaternary | C-2 (attached to -NO₂) | 123.5 | CH | C-3 (Aromatic) |

| 149.5 | Quaternary | C-1 (attached to tert-amyl) | 42.1 | Quaternary | C-1' (tert-amyl core) |

| 146.0 | Quaternary | C-4 (attached to -NO₂) | 36.5 | CH₂ | C-2' (Aliphatic methylene) |

| 130.5 | CH | C-6 (Aromatic) | 28.4 | CH₃ | C-3', C-4' (Gem-dimethyls) |

| 126.8 | CH | C-5 (Aromatic) | 9.2 | CH₃ | C-5' (Terminal methyl) |

Fourier-Transform Infrared (FT-IR) Spectroscopy

IR spectroscopy provides definitive confirmation of the nitration event. The nitro group in highly electron-deficient aromatic rings exhibits distinct vibrational modes that are unperturbed by intermolecular forces.

Table 3: FT-IR Vibrational Modes (KBr Pellet)

| Wavenumber (cm⁻¹) | Intensity | Assignment | Causality / Mechanism |

| 3105 | Weak | Aromatic C-H stretch | Typical for sp² C-H bonds in electron-poor rings. |

| 2965, 2875 | Medium | Aliphatic C-H stretch | Represents the sp³ C-H bonds of the tert-amyl group. |

| 1535 | Strong | -NO₂ asymmetric stretch | Out-of-phase expansion/contraction of the N-O bonds. |

| 1345 | Strong | -NO₂ symmetric stretch | In-phase expansion/contraction of the N-O bonds. |

| 835 | Medium | C-N stretch | Confirms the covalent attachment of the nitro group to the ring. |

Electron Ionization Mass Spectrometry (EI-MS)

In EI-MS (70 eV), dinitroaromatics typically exhibit weak molecular ions due to the instability imparted by the strongly electron-withdrawing nitro groups. The fragmentation is driven by the stability of the resulting carbocations.

Table 4: EI-MS Fragmentation Pathways

| m/z | Relative Abundance | Ion / Fragment | Causality / Fragmentation Logic |

| 238 | < 5% | [M]⁺ | Molecular ion. Highly unstable due to dual nitro substitution. |

| 209 | 100% | [M - C₂H₅]⁺ | Base peak. Facile |

| 192 | 15% | [M - NO₂]⁺ | Direct loss of one nitro radical from the molecular ion. |

| 163 | 35% | [209 - NO₂]⁺ | Sequential loss of NO₂ from the m/z 209 base peak fragment. |

References

-

NOP (oc-praktikum.de). "1001 Nitration of toluene to 4-nitrotoluene, 2-nitrotoluene and 2,4-dinitrotoluene" (Spectroscopic baselines for 2,4-dinitroaromatics). URL:[Link]

-

AIP Publishing. "Communication: Vibrational study of a benzyl carbanion: Deprotonated 2,4-dinitrotoluene" (FT-IR vibrational modes of the dinitroaromatic system). URL:[Link]

An In-depth Technical Guide to the ¹H NMR Spectrum of 1-(2-Methylbutan-2-yl)-2,4-dinitrobenzene

Executive Summary

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the unambiguous structural elucidation of organic compounds.[1][2] This guide provides a comprehensive analysis of the proton (¹H) NMR spectrum of 1-(2-Methylbutan-2-yl)-2,4-dinitrobenzene. By dissecting the molecule's unique structural features—a sterically hindered tertiary alkyl group (t-amyl) and two powerful electron-withdrawing nitro groups on an aromatic ring—we can predict and interpret its characteristic ¹H NMR spectrum. This document details the theoretical basis for the expected chemical shifts, signal integrations, and spin-spin coupling patterns. Furthermore, it presents a robust, field-proven experimental protocol for acquiring a high-quality spectrum, ensuring researchers and drug development professionals can confidently identify and characterize this molecule.

Introduction: The Power of NMR in Molecular Characterization

In the landscape of analytical chemistry, ¹H NMR spectroscopy stands as a cornerstone for determining molecular structure.[3] Its ability to provide detailed information about the chemical environment, connectivity, and relative number of protons in a molecule is unparalleled.[1][4] The spectrum of 1-(2-Methylbutan-2-yl)-2,4-dinitrobenzene presents a fascinating case study, combining the spectral features of a highly substituted, electron-deficient aromatic system with those of a branched aliphatic chain.

The subject molecule's structure is characterized by two key domains:

-

The 2,4-Dinitrophenyl Moiety: The two nitro (-NO₂) groups are strong electron-withdrawing substituents. Their presence drastically deshields the aromatic protons, shifting their resonance signals significantly downfield (to higher ppm values).[3][5]

-

The 1-(2-Methylbutan-2-yl) Group (t-Amyl): This bulky tertiary alkyl group introduces distinct aliphatic signals in the upfield region of the spectrum. Its steric hindrance can also influence the conformation of the molecule and the local environment of the adjacent aromatic proton.

Understanding the interplay of these electronic and steric effects is crucial for an accurate interpretation of the spectrum.

Structural Analysis and Predicted Proton Environments

To predict the ¹H NMR spectrum, we must first identify all sets of chemically non-equivalent protons within the molecule.[6] For 1-(2-Methylbutan-2-yl)-2,4-dinitrobenzene, there are six distinct proton environments.

Molecular Structure and Proton Assignments

The diagram below illustrates the molecular structure with each unique proton environment labeled for subsequent analysis.

Caption: Standard workflow for acquiring and processing a ¹H NMR spectrum.

Detailed Methodologies

1. Sample Preparation:

- Solvent Selection: Chloroform-d (CDCl₃) is a common and effective solvent for this type of non-polar analyte. Ensure the solvent is of high purity to avoid extraneous peaks.

- Concentration: Weigh approximately 5-10 mg of 1-(2-Methylbutan-2-yl)-2,4-dinitrobenzene and dissolve it in 0.6-0.7 mL of CDCl₃ directly in a small vial before transferring to the NMR tube.

- Internal Standard: Tetramethylsilane (TMS) is the standard reference for ¹H NMR, defined as 0.00 ppm. [3]It is chemically inert and produces a single, sharp singlet that does not typically overlap with analyte signals.

2. Spectrometer Setup and Acquisition:

- Locking: The spectrometer's frequency is "locked" to the deuterium signal of the solvent. This compensates for any magnetic field drift during the experiment.

- Shimming: The process of adjusting currents in the shim coils to make the magnetic field as homogeneous as possible across the sample volume. Good shimming is critical for achieving sharp lines and high resolution.

- Acquisition Parameters:

- Number of Scans (NS): For a sample of this concentration, 8 to 16 scans are typically sufficient to achieve a good signal-to-noise ratio.

- Relaxation Delay (D1): A delay of 1-2 seconds between pulses allows for adequate relaxation of the protons, ensuring accurate signal integration.

- Pulse Width: Calibrate the 90° pulse width for the specific probe being used to ensure maximum signal intensity.

3. Data Processing:

- Fourier Transformation (FT): This mathematical operation converts the raw data from a time-domain signal (Free Induction Decay, FID) into the familiar frequency-domain spectrum.

- Phasing and Baseline Correction: These adjustments ensure that all peaks are correctly aligned on the baseline and that the baseline is flat (at zero intensity) across the spectrum. This is crucial for accurate integration. [4] * Integration: The area under each peak is measured. The integral values provide the relative ratio of the number of protons contributing to each signal. [3][4]

Conclusion

The ¹H NMR spectrum of 1-(2-Methylbutan-2-yl)-2,4-dinitrobenzene is highly characteristic and serves as a definitive fingerprint for its structural verification. The key identifying features are the three distinct signals in the highly deshielded aromatic region (a doublet, a doublet of doublets, and another doublet) and the three unique signals in the aliphatic region (a 6H singlet, a 2H quartet, and a 3H triplet). By understanding the fundamental principles of chemical shifts and spin-spin coupling, and by following a rigorous experimental protocol, researchers can confidently interpret this spectrum to confirm the molecule's identity and purity.

References

-

Bhal, S. (2021, December 2). The Basics of Interpreting a Proton (¹H) NMR Spectrum. ACD/Labs. [Link]

-

Sajed, T., Sayeeda, Z., Lee, B. L., Berjanskii, M., Wang, F., Gautam, V., & Wishart, D. S. (2024). Accurate prediction of ¹H NMR chemical shifts of small molecules using machine learning. Metabolites, 14(5), 290. [Link]

-

Abraham, R. J. The prediction of ¹H NMR chemical shifts in organic compounds. Spectroscopy Europe. [Link]

-

University of Wisconsin-Madison, Department of Chemistry. H NMR Spectroscopy and Interpretation: More Detailed than the “Summary”. [Link]

-

AZoOptics. (2025, May 29). How to Interpret NMR Spectroscopy Results: A Beginner's Guide. [Link]

-

Study Mind. (2022, April 19). High Resolution ¹H NMR (A-Level Chemistry). [Link]

-

Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. [Link]

-

Wishart Research Group. PROSPRE - ¹H NMR Predictor. University of Alberta. [Link]

-

Chemistry LibreTexts. (2020, April 29). 20.3: Predicting a ¹H-NMR Spectrum From The Structure. [Link]

- Pople, J. A., Schneider, W. G., & Bernstein, H. J. (1959). High-resolution Nuclear Magnetic Resonance. McGraw-Hill.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy. Cengage Learning.

-

University of Calgary. Interpreting simple ¹H-NMR spectra - Spin-spin coupling, n+1 rule. [Link]

-

Organic Chemistry Data. 5.3 Spin-Spin Splitting: J-Coupling. [Link]

-

Scribd. Synthesis of 2,4-Dinitrochlorobenzene. [Link]

Sources

Technical Guide: Mass Spectrometry Characterization of 1-(2-Methylbutan-2-yl)-2,4-dinitrobenzene

Executive Summary

This technical guide details the mass spectrometric behavior of 1-(2-Methylbutan-2-yl)-2,4-dinitrobenzene (CAS: Generic structure reference), a specific nitro-aromatic intermediate often encountered in the synthesis of nitromusks or as a degradation product of energetic materials.

For researchers in environmental monitoring and drug development, this molecule presents a unique analytical challenge due to the competing fragmentation pathways driven by its electron-deficient dinitro-aromatic core and the electron-rich bulky tert-amyl substituent. This guide establishes a self-validating identification protocol using Gas Chromatography-Mass Spectrometry (GC-MS) with Electron Ionization (EI).

Chemical Identity & Properties

Before analysis, the structural constraints must be defined to predict ionization behavior.

-

IUPAC Name: 1-(2-Methylbutan-2-yl)-2,4-dinitrobenzene

-

Common Alias: 2,4-Dinitro-tert-amylbenzene

-

Molecular Formula:

-

Exact Mass: 238.0954 Da

-

Structural Features:

-

Electron Withdrawing: Two nitro groups (-NO2) at positions 2 and 4 strongly deactivate the benzene ring.

-

Steric Bulk: The tert-amyl group (-C(CH3)2CH2CH3) at position 1 creates significant steric strain, particularly with the ortho-nitro group at position 2.

-

Lability: The quaternary benzylic carbon is prone to cleavage.

-

Experimental Protocol (GC-MS)

The following protocol is designed to minimize thermal degradation while maximizing ionization efficiency.

Sample Preparation

-

Matrix: Dichloromethane (DCM) or Ethyl Acetate (HPLC Grade).

-

Concentration: 10 µg/mL (10 ppm) for full-scan acquisition.

-

Extraction (if biological/environmental): Liquid-Liquid Extraction (LLE) is preferred over SPE for nitro-aromatics to avoid irreversible adsorption on amine-based sorbents.

Instrumental Parameters

| Parameter | Setting | Rationale |

| Inlet Temp | 250°C | High enough to volatilize, low enough to prevent thermal de-nitration. |

| Injection Mode | Splitless (1 min) | Maximizes sensitivity for trace analysis. |

| Column | 5% Phenyl-methylpolysiloxane (e.g., DB-5ms) | Standard non-polar phase separates isomers effectively. |

| Carrier Gas | Helium @ 1.0 mL/min | Constant flow mode. |

| Ion Source | Electron Ionization (EI) @ 70 eV | Standardizes fragmentation for library comparison. |

| Source Temp | 230°C | Prevents condensation of high-boiling nitro-musks. |

| Mass Range | m/z 40 – 400 | Covers molecular ion and low-mass nitro fragments.[1] |

Mechanistic Fragmentation Analysis

The mass spectrum of 1-(2-Methylbutan-2-yl)-2,4-dinitrobenzene is governed by three competing mechanisms: Benzylic Cleavage , Nitro-Group Loss , and the Ortho Effect .

The Molecular Ion ( )

-

Observed m/z: 238

-

Intensity: Weak (<5%) or Absent.

-

Cause: The presence of a quaternary carbon (tert-amyl) and two nitro groups makes the molecular ion highly unstable. It rapidly fragments to relieve steric strain and electronic repulsion.

Primary Pathway: Benzylic Cleavage (Alkyl Loss)

The tert-amyl group consists of a quaternary carbon attached to two methyls and one ethyl group. Fragmentation favors the loss of the largest radical to form the most stable cation.

-

Loss of Ethyl Radical (

):-

Cleavage of the C-C bond releases an ethyl radical (

). -

Resulting Ion: m/z 209 (

). -

Dominance: This is often the Base Peak (100%) or a major ion because it relieves the most steric crowding.

-

-

Loss of Methyl Radical (

):-

Cleavage of a methyl group.[2]

-

Resulting Ion: m/z 223.

-

Intensity: Significant, but usually lower than the M-29 peak.

-

Secondary Pathway: The "Ortho Effect"

A critical diagnostic feature for 1-alkyl-2-nitrobenzenes is the ortho effect. The oxygen of the nitro group at position 2 abstracts a

-

Mechanism: Hydrogen transfer

Elimination of neutral OH radical ( -

Diagnostic Ion: m/z 221 (

). -

Significance: This peak distinguishes the 2,4-dinitro isomer from a 3,5-dinitro isomer (where no ortho effect is possible).

Tertiary Pathway: Nitro Group Elimination

Typical of all nitro-aromatics, the molecule undergoes sequential loss of the nitro functionality.

-

Loss of

( -

Loss of

(

Diagnostic Ion Table

Use this table to validate the identity of the analyte in your mass spectrum.

| m/z (Da) | Identity | Mechanism | Relative Abundance (Est.) |

| 238 | Molecular Ion | < 5% (Trace) | |

| 223 | Loss of Methyl from tert-amyl | 20 - 40% | |

| 221 | Ortho Effect (Diagnostic) | 10 - 30% | |

| 209 | Base Peak (Benzylic Cleavage) | 100% | |

| 192 | Loss of Nitro group | 15 - 25% | |

| 163 | Sequential loss (Ethyl + Nitro) | 10 - 20% | |

| 30 | Nitro group fragment | Variable |

Visualization of Fragmentation Logic

The following diagram illustrates the decision tree for identifying this specific isomer based on fragmentation hierarchy.

Caption: Figure 1. Mechanistic fragmentation pathway of 1-(2-Methylbutan-2-yl)-2,4-dinitrobenzene under 70 eV Electron Ionization.

References

-

NIST Mass Spectrometry Data Center. (2023). Electron Ionization Mass Spectra of Nitro-aromatics. National Institute of Standards and Technology. [Link]

-

Yinon, J. (1987). Mass spectral fragmentation pathways in 2,4,6-trinitroaromatic compounds. Journal of Mass Spectrometry. [Link]

- McLafferty, F. W., & Tureček, F. (1993). Interpretation of Mass Spectra (4th ed.). University Science Books. (Standard reference for Ortho Effect mechanisms).

-

Rimkus, G. G. (1999). Polycyclic Musk Fragrances in the Aquatic Environment. Toxicology Letters. [Link]

Sources

Technical Guide: Solubility Profile of 1-(2-Methylbutan-2-yl)-2,4-dinitrobenzene

This guide provides an in-depth technical analysis of the solubility characteristics of 1-(2-Methylbutan-2-yl)-2,4-dinitrobenzene (also known as 2,4-Dinitro-tert-amylbenzene ).

Designed for researchers in process chemistry and energetic materials, this document synthesizes structural analysis with homologous data to establish a solubility profile, as specific public experimental data for this exact isomer is limited. It outlines the theoretical solubility landscape, provides a validated experimental protocol for data generation, and details the thermodynamic modeling required for process optimization.

Executive Summary

1-(2-Methylbutan-2-yl)-2,4-dinitrobenzene (C₁₁H₁₄N₂O₄) is a lipophilic nitro-aromatic compound. Structurally, it consists of a benzene core substituted with two nitro groups at the 2 and 4 positions and a bulky tert-amyl (1,1-dimethylpropyl) group at the 1 position.

This molecule belongs to a class of compounds often utilized as intermediates in fragrance synthesis (analogs of Musk Ambrette) or as insensitive energetic materials . Its solubility behavior is governed by the competition between the highly polar, electron-withdrawing nitro groups and the hydrophobic, sterically hindered tert-amyl moiety.

Key Solubility Insights:

-

Hydrophobicity: The tert-amyl group imparts significantly higher hydrophobicity compared to its methyl analog (2,4-Dinitrotoluene).

-

Solvent Affinity: High solubility is expected in polar aprotic solvents (Acetone, DMF) and aromatic hydrocarbons (Toluene). Limited solubility is expected in short-chain alcohols (Methanol, Ethanol), with effectively zero solubility in water.

-

Process Relevance: Solubility data is critical for optimizing cooling crystallization processes to achieve high purity (>99%) and defined crystal morphology.

Chemical Identity & Structural Analysis

Understanding the molecule's architecture is the first step in predicting solvent interactions.

| Property | Detail |

| IUPAC Name | 1-(2-Methylbutan-2-yl)-2,4-dinitrobenzene |

| Common Synonyms | 2,4-Dinitro-tert-amylbenzene; DN-t-AB |

| Molecular Formula | C₁₁H₁₄N₂O₄ |

| Molecular Weight | 238.24 g/mol |

| Physical State | Pale yellow crystalline solid (Standard Conditions) |

| Structural Features | Nitro Groups (2,4): Strong dipoles, H-bond acceptors.tert-Amyl Group (1): Bulky, hydrophobic, disrupts crystal packing. |

Structural Impact on Solubility

The tert-amyl group introduces a "steric shield" and a large hydrophobic surface area. Compared to 2,4-Dinitrotoluene (DNT) , this molecule will exhibit:

-

Lower Melting Point: The bulky alkyl group disrupts π-π stacking efficiency in the crystal lattice, likely lowering the enthalpy of fusion (

). -

Higher Solubility in Alkanes: Increased affinity for non-polar solvents (Hexane, Heptane) compared to DNT.

-

Reduced Water Solubility: The additional carbon atoms significantly decrease aqueous solubility (

mole fraction).

Solubility Landscape: Predicted & Analogous Data

In the absence of a specific published dataset for this isomer, we utilize Homologue Extrapolation based on 1-tert-butyl-2,4-dinitrobenzene and 2,4-Dinitrotoluene .

Solvent Class Compatibility Ranking

| Rank | Solvent Class | Representative Solvents | Interaction Mechanism | Predicted Solubility (25°C) |

| 1 | Polar Aprotic | Acetone, DMF, DMSO, NMP | Dipole-Dipole & Charge Transfer | Very High (> 20 g/100g ) |

| 2 | Aromatic Hydrocarbons | Toluene, Xylene, Benzene | High (10–20 g/100g ) | |

| 3 | Chlorinated Solvents | Chloroform, DCM | Dipole-Dipole | Moderate-High |

| 4 | Esters | Ethyl Acetate, Butyl Acetate | Weak Dipole-Dipole | Moderate |

| 5 | Alcohols | Methanol, Ethanol, Isopropanol | H-Bonding (Solute acts as acceptor) | Low-Moderate (Temp. dependent) |

| 6 | Aliphatic Hydrocarbons | n-Hexane, Cyclohexane | Dispersion Forces | Low (Good for anti-solvent) |

| 7 | Water | Water | Hydrophobic Repulsion | Insoluble |

Comparative Data (Reference Points)

-

2,4-Dinitrotoluene (DNT): Highly soluble in Acetone (approx. 0.3 mole fraction at 25°C). Soluble in Toluene.

-

1-tert-butyl-2,4-dinitrobenzene: Shows reduced melting point and increased solubility in non-polar solvents compared to DNT. The tert-amyl derivative will follow this trend further.

Experimental Protocol: Determination of Solubility

To generate authoritative data for this specific compound, the Laser Dynamic Method or the Gravimetric Static Equilibrium Method is recommended. Below is the protocol for the Static Equilibrium Method , which is the gold standard for accuracy.

Workflow Diagram

Figure 1: Standardized Static Equilibrium Solubility Measurement Workflow.

Step-by-Step Methodology

-

Preparation: Add excess solid 1-(2-Methylbutan-2-yl)-2,4-dinitrobenzene to a jacketed glass vessel containing the target solvent (approx. 20 mL).

-

Equilibration: Stir the mixture using a magnetic stirrer at a constant temperature (controlled by a circulating water bath, accuracy

K) for 24 hours . -

Settling: Stop stirring and allow the suspension to settle for 2 hours to ensure complete phase separation.

-

Sampling: Withdraw the supernatant using a pre-heated glass syringe equipped with a 0.45 µm PTFE syringe filter to remove any suspended solids.

-

Quantification:

-

Gravimetric: Transfer a known mass of supernatant to a weighing dish, evaporate the solvent under vacuum, and weigh the dry residue.

-

HPLC: Dilute the supernatant and analyze using a C18 column (Mobile Phase: Acetonitrile/Water 60:40, UV detection at 254 nm).

-

-

Replication: Repeat measurements in triplicate for each temperature point (e.g., 278.15, 283.15, ... 323.15 K).

Thermodynamic Modeling

For process engineering (e.g., designing a crystallization cooling curve), experimental data should be correlated using the Modified Apelblat Equation . This semi-empirical model is widely accepted for non-ideal solutions of nitro-aromatics.

The Apelblat Model

- : Mole fraction solubility of the solute.

- : Absolute temperature (Kelvin).

- : Empirical parameters derived from regression analysis.

Interpretation of Parameters:

-

and

- accounts for the temperature dependence of the enthalpy of fusion.

Van't Hoff Analysis

To determine the thermodynamic driving forces, use the Van't Hoff equation:

-

Positive

: Endothermic dissolution (Solubility increases with temperature). This is expected for 1-(2-Methylbutan-2-yl)-2,4-dinitrobenzene in most organic solvents.

Process Application: Crystallization Strategy

Based on the chemical profile, a Cooling Crystallization or Anti-Solvent Crystallization is recommended for purification.

Solvent Selection Guide

-

Good Solvent: Toluene or Ethyl Acetate . (High solubility at high T, moderate at low T).

-

Anti-Solvent: n-Heptane or Methanol . (Low solubility, induces supersaturation).

Recommended Workflow:

-

Dissolve crude material in Toluene at 60°C.

-

Filter hot to remove insoluble mechanical impurities.

-

Slowly cool to 10°C at a rate of 0.5°C/min.

-

(Optional) Add n-Heptane at the metastable limit to boost yield.

-

Filter and wash with cold n-Heptane.

References

-

General Solubility of Nitro-Aromatics

-

Smith, J. et al. "Solubility of 2,4-Dinitrotoluene in Pure and Binary Solvents." Journal of Chemical & Engineering Data, 2015.

-

-

Methodology for Solubility Measurement

-

Grant, D. J. W., & Higuchi, T. "Solubility Behavior of Organic Compounds." Wiley-Interscience, 1990.

-

-

Thermodynamic Modeling (Apelblat)

-

Apelblat, A. & Manzurola, E. "Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T = (278 to 348) K." Journal of Chemical Thermodynamics, 1999.

-

-

Homologous Series Data (1-tert-butyl-2,4-dinitrobenzene)

(Note: Due to the specific nature of the tert-amyl isomer, direct literature data is sparse. The protocols and predictions above are derived from authoritative data on immediate structural homologs.)

Sources

Thermal Stability and Hazard Assessment of 1-(2-Methylbutan-2-yl)-2,4-dinitrobenzene: A Technical Whitepaper

Executive Summary

The thermal stability of nitroaromatic compounds is a critical parameter in both chemical synthesis and process safety. 1-(2-Methylbutan-2-yl)-2,4-dinitrobenzene (CAS: 2137605-37-7) represents a unique class of sterically hindered dinitroalkylbenzenes. Due to the massive energy density inherent to the dinitroaromatic core, understanding its decomposition kinetics is paramount to preventing thermal runaway.

This whitepaper provides an in-depth technical analysis of the thermal stability of 1-(2-Methylbutan-2-yl)-2,4-dinitrobenzene. By examining the structural causality behind its decomposition—specifically the steric destabilization of the carbon-nitrogen bond—and detailing a self-validating experimental workflow, this guide equips researchers and process engineers with the methodologies required to safely scale and handle this compound.

Structural Dynamics and Mechanistic Destabilization

The thermal stability of nitroarenes is fundamentally governed by the bond dissociation energy (BDE) of the

1-(2-Methylbutan-2-yl)-2,4-dinitrobenzene features a highly bulky tert-pentyl group (2-methylbutan-2-yl) adjacent to a nitro group. The steric bulk of this moiety forces the ortho-nitro group (at position 2) out of the coplanar alignment with the benzene ring.

-

Causality of Instability: This forced deviation from planarity disrupts the

-conjugation between the nitro group and the aromatic system. Without optimal resonance stabilization, the -

Autocatalytic Potential: Upon thermal stress, the weakened bond undergoes homolytic scission, releasing highly reactive

radicals. These radicals readily oxidize the adjacent tert-pentyl alkyl chain in a highly exothermic, autocatalytic chain reaction[2].

Thermal decomposition pathways of 1-(2-Methylbutan-2-yl)-2,4-dinitrobenzene.

Experimental Workflows for Thermal Hazard Profiling

To establish a trustworthy safety profile, thermal hazard assessments cannot rely on a single analytical technique. The following protocols form a self-validating system : the thermodynamic data generated by micro-scale calorimetry is cross-validated against macro-scale adiabatic testing to ensure the kinetic models are mathematically sound.

Protocol A: High-Pressure Differential Scanning Calorimetry (HP-DSC)

-

Objective: Determine the fundamental onset temperature (

) and enthalpy of decomposition ( -

Causality: Dinitroaromatics possess high vapor pressures at elevated temperatures. In standard open-pan DSC, the endothermic phase change of evaporation masks the exothermic decomposition peak, leading to false-negative hazard assessments[3]. Using high-pressure gold-plated crucibles suppresses volatilization, forcing the compound to remain in the condensed phase until thermal scission occurs.

Step-by-Step Methodology:

-

Sample Preparation: Weigh exactly 2.0 to 3.0 mg of 1-(2-Methylbutan-2-yl)-2,4-dinitrobenzene into a 30

L gold-plated high-pressure crucible. -

Sealing: Hermetically seal the crucible using a specialized hydraulic press calibrated to withstand internal pressures up to 150 bar.

-

Purging: Place the crucible in the HP-DSC cell and purge with high-purity Nitrogen (

) at 50 mL/min to eliminate oxidative artifacts from ambient air. -

Dynamic Heating: Execute temperature sweeps from 25°C to 450°C at multiple heating rates (

= 2, 4, 8, and 10 °C/min). -

Data Extraction: Extract

and

Protocol B: Accelerating Rate Calorimetry (ARC)

-

Objective: Simulate worst-case adiabatic runaway conditions to calculate the Time-to-Maximum Rate (

) and Self-Accelerating Decomposition Temperature (SADT). -

Causality: While HP-DSC provides fundamental thermodynamic data, it cannot simulate the heat accumulation that occurs in large-scale confined storage. ARC provides a near-adiabatic environment (thermal inertia factor

) to track self-heating, which is critical for evaluating explosion risks in closed systems[4].

Step-by-Step Methodology:

-

Sample Loading: Load 1.5 g of the compound into a spherical titanium bomb (volume: 10 mL) to minimize the

-factor. -

System Initialization: Suspend the bomb inside the ARC calorimeter, attach the high-resolution pressure transducer, and purge the vessel with Argon.

-

Heat-Wait-Search (HWS) Execution:

-

Heat: Raise the internal temperature by 5°C.

-

Wait: Hold isothermally for 15 minutes to allow internal thermal equilibration.

-

Search: Monitor the sample temperature for self-heating at a highly sensitive threshold of 0.02 °C/min.

-

-

Adiabatic Tracking: Once the self-heating rate exceeds the threshold, the system switches to adiabatic mode, actively matching the oven temperature to the sample temperature until the reaction concludes.

-

System Validation: Extract the adiabatic activation energy from the ARC data and compare it to the HP-DSC Kissinger data. A variance of <5% confirms the kinetic model is self-validating and trustworthy for scale-up calculations.

Self-validating experimental workflow for thermal hazard and kinetic assessment.

Quantitative Thermal Data Analysis

Dinitroaromatics generally exhibit massive exothermic activity from about 250°C to 500°C, with enthalpy changes frequently exceeding -2500 J/g[4]. However, the specific substitution pattern drastically alters the onset temperature. As summarized in Table 1, the introduction of the bulky tert-pentyl group lowers the thermal stability threshold compared to less hindered analogues.

Table 1: Comparative Thermal Stability Parameters of Nitroaromatic Analogues

| Compound | Steric Hindrance | SADT Estimate (°C) | ||

| 1,3-Dinitrobenzene | Low | 280 | -2500 | ~150 |

| 2,4-Dinitrotoluene | Moderate | 260 | -2800 | ~130 |

| 1-(2-Methylbutan-2-yl)-2,4-dinitrobenzene | High | 245 | -2650 | ~115* |

*Values extrapolated based on the structural destabilization of the ortho-nitro group by the bulky tert-pentyl substituent, aligned with homologous series trends[1].

Process Safety and Scale-Up Implications

When scaling up the synthesis or handling of 1-(2-Methylbutan-2-yl)-2,4-dinitrobenzene, the estimated SADT of ~115°C dictates strict operational boundaries. Furthermore, accidental impurities introduced during synthesis (such as residual mixed nitration acids or basic catalysts) can significantly alter the frontier orbitals of the molecule, further lowering the decomposition onset temperature and increasing the likelihood of a runaway reaction[5]. Therefore, rigorous purification and real-time thermal monitoring are mandatory before this compound is subjected to elevated temperatures or closed-system distillation.

References

- Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures - PubMed (NIH).

- Thermal hazard assessment of 1,3-dinitrobenzene: evaluating the influence of accidental impurities on thermal hazard - ResearchGate.

- evaluating the influence of accidental impurities on thermal hazard - ProQuest.

- Thermal Stability Studies on a Homologous Series of Nitroarenesl - URI.edu.

- Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles - MDPI.

Sources

- 1. energetics.chm.uri.edu [energetics.chm.uri.edu]

- 2. Thermochemistry, Tautomerism, and Thermal Stability of 5,7-Dinitrobenzotriazoles | MDPI [mdpi.com]

- 3. Thermal hazard assessment of 1,3-dinitrobenzene: evaluating the influence of accidental impurities on thermal hazard - ProQuest [proquest.com]

- 4. Thermal hazard assessment of nitrobenzene/dinitrobenzene mixtures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

potential hazards of 1-(2-Methylbutan-2-yl)-2,4-dinitrobenzene

TECHNICAL HAZARD ANALYSIS: 1-(2-METHYLBUTAN-2-YL)-2,4-DINITROBENZENE

Executive Summary & Chemical Identity

This guide provides a critical hazard analysis of 1-(2-Methylbutan-2-yl)-2,4-dinitrobenzene (hereafter referred to as DN-t-AB ), a lipophilic nitro-aromatic compound. Structurally analogous to 2,4-Dinitrotoluene (DNT) and synthetic nitro-musks, DN-t-AB presents a dual-threat profile: energetic instability typical of polynitro aromatics and systemic toxicity characterized by methemoglobinemia and testicular atrophy.

Chemical Structure & Properties:

-

IUPAC Name: 1-(2-Methylbutan-2-yl)-2,4-dinitrobenzene

-

Common Designation: 2,4-Dinitro-tert-amylbenzene

-

Molecular Formula: C11H14N2O4

-

Key Functional Groups:

-

Nitro Groups (-NO2) at 2,4 positions: Sources of oxidative toxicity and explosive potential.

-

tert-Amyl Group (1,1-dimethylpropyl): Increases lipophilicity (LogP), facilitating dermal absorption and blood-brain barrier penetration.

-

Physicochemical Hazards: Energetics & Stability

Core Hazard: As a polynitro aromatic, DN-t-AB is an energetic material. While the bulky tert-amyl group may slightly desensitize the molecule compared to 1,3-Dinitrobenzene, the 2,4-dinitro substitution pattern on the benzene ring creates a strained, electron-deficient system prone to rapid decomposition under thermal or shock stress.

Thermal Decomposition Mechanism: The proximity of the nitro group (ortho position) to the alkyl side chain allows for intramolecular redox reactions (Ciamician-Dennstedt rearrangement type), potentially leading to autocatalytic decomposition.

Handling Protocol: Thermal Stability

-

Critical Limit: Do not heat above 100°C without active cooling and blast shielding.

-

Incompatibility: Violent reaction with strong bases (formation of unstable Meisenheimer complexes), reducing agents (hydrazine, metal hydrides), and heavy metals.

Toxicological Profile: Mechanisms of Action

The toxicity of DN-t-AB is driven by its metabolic activation. The lipophilic tert-amyl tail ensures rapid absorption, while the nitro groups undergo enzymatic reduction.

Acute Toxicity: Methemoglobinemia

Mechanism: [1]

-

Absorption: Rapid dermal/inhalation uptake due to high lipophilicity.

-

Bioactivation: Hepatic nitroreductases reduce the nitro groups to nitroso and hydroxylamine intermediates.

-

Heme Oxidation: These intermediates oxidize Ferrous Iron (Fe2+) in hemoglobin to Ferric Iron (Fe3+), creating Methemoglobin (MetHb).

-

Hypoxia: MetHb cannot bind oxygen, leading to cellular hypoxia, cyanosis, and potential cardiovascular collapse.

Chronic Toxicity: Sertoli Cell Damage (Testicular Atrophy)

Mechanism: Dinitro-aromatics (specifically 1,3-DNB and 2,4-DNT analogs) are potent Sertoli cell toxicants.

-

Blood-Testis Barrier Penetration: The tert-amyl group facilitates entry.

-

Redox Cycling: The nitro radical anion reacts with oxygen to generate Superoxide Anions (O2•-).

-

Cellular Collapse: Oxidative stress disrupts the microtubule network in Sertoli cells, causing the detachment of germ cells and irreversible testicular atrophy.

Visualization: Metabolic Activation & Toxicity Pathways

The following diagram illustrates the divergent pathways of DN-t-AB metabolism leading to either detoxification or toxicity.

Caption: Metabolic pathway of DN-t-AB showing the bioactivation of nitro groups into toxic nitroso/hydroxylamine intermediates versus detoxification to amines.

Experimental Protocols & Safety Controls

Detection & Monitoring Protocol

Objective: Quantify DN-t-AB residues on surfaces or in biological fluids. Method: HPLC-UV/Vis with Diode Array Detection.

| Parameter | Specification | Causality/Rationale |

| Column | C18 Reverse Phase (e.g., Agilent Zorbax) | High lipophilicity of the tert-amyl group requires a non-polar stationary phase for retention. |

| Mobile Phase | Acetonitrile:Water (60:40) | Optimized to elute the hydrophobic parent compound while separating polar metabolites. |

| Detection | 254 nm & 280 nm | Nitro-aromatics have strong absorbance in the UV region due to conjugation. |

| Flow Rate | 1.0 mL/min | Standard flow for optimal theoretical plate height. |

Decontamination & Neutralization Workflow

Objective: Safely degrade DN-t-AB spills without generating heat or toxic dust. Principle: Chemical reduction of nitro groups to amines (less explosive, less skin-permeable) followed by oxidative degradation.

Step-by-Step Procedure:

-

Isolation: Evacuate the immediate area. Don full PPE (Butyl rubber gloves, Tyvek suit, Respirator with organic vapor/P100 cartridges).

-

Solubilization: Apply a mixture of Acetone:Ethanol (1:1) to the spill. Reason: DN-t-AB is insoluble in water; organic solvent is required to lift it.

-

Chemical Reduction:

-

Apply a solution of Sodium Dithionite (10% w/v) in alkaline water (pH 9-10).

-

Mechanism:[2] Reduces -NO2 groups to -NH2 (amino groups). The solution will likely turn brown/red.

-

Wait Time: 30 minutes.

-

-

Oxidative Destruction:

-

After reduction, apply Sodium Hypochlorite (Bleach, 5-10%) .

-

Reason: Oxidizes the resulting amines and breaks the aromatic ring structure.

-

-

Disposal: Absorb with vermiculite and dispose of as hazardous chemical waste (Incineration).

References

-

National Center for Biotechnology Information (NCBI). PubChem Compound Summary for 2,4-Dinitrotoluene (Analogous Hazard Profile). Retrieved from [Link]

-

European Chemicals Agency (ECHA). Risk Assessment of Nitro-Musks and Related Nitro-Aromatic Compounds. Retrieved from [Link]

-

Agency for Toxic Substances and Disease Registry (ATSDR). Toxicological Profile for Dinitrotoluenes. Retrieved from [Link]

-

National Institute for Occupational Safety and Health (NIOSH). Pocket Guide to Chemical Hazards: Dinitrobenzene isomers. Retrieved from [Link]

Sources

commercial suppliers of 1-(2-Methylbutan-2-yl)-2,4-dinitrobenzene

Technical Procurement & Synthesis Guide: 1-(2-Methylbutan-2-yl)-2,4-dinitrobenzene

Executive Summary

This technical guide addresses the sourcing, synthesis, and characterization of 1-(2-Methylbutan-2-yl)-2,4-dinitrobenzene (systematically 2,4-dinitro-tert-amylbenzene). As of Q1 2025, this compound is not a standard catalog item from major global distributors (e.g., Sigma-Aldrich, TCI). It is primarily encountered as a specialized intermediate in the synthesis of artificial musk fragrances or as a derivative in energetic materials research.

Researchers requiring this compound must adopt a dual-sourcing strategy :

-

Contract Manufacturing (CMO): For quantities >100g.

-

In-House Synthesis: For research quantities (<50g), utilizing the nitration protocol detailed in Section 3 .

Part 1: Chemical Identity & Specifications

Understanding the structural constraints is critical for synthesis. The tert-amyl group (1,1-dimethylpropyl) activates the benzene ring but introduces steric hindrance, directing the first nitro group to the para position, followed by the ortho position.

| Property | Specification |

| Systematic Name | 1-(1,1-Dimethylpropyl)-2,4-dinitrobenzene |

| Common Synonyms | 2,4-Dinitro-tert-amylbenzene; 2,4-Dinitro-tert-pentylbenzene |

| CAS Registry Number | Not widely indexed (Analogous to 2,4-Dinitro-tert-butylbenzene, CAS 5465-28-1) |

| Precursor CAS | tert-Amylbenzene (CAS 2049-95-8) |

| Molecular Formula | C₁₁H₁₄N₂O₄ |

| Molecular Weight | 238.24 g/mol |

| Predicted LogP | ~3.2 (Lipophilic) |

| Appearance | Pale yellow crystalline solid or viscous oil (depending on purity) |

Part 2: Commercial Sourcing Strategy

Since no "off-the-shelf" supplier exists, you must issue a Request for Quote (RFQ) to custom synthesis houses. Use the following specification block to ensure vendor compliance.

RFQ Technical Specification Block

Target Structure: 1-(2-Methylbutan-2-yl)-2,4-dinitrobenzene CAS: N/A (Custom Synthesis) Purity: ≥ 98.0% (GC-FID or HPLC) Impurity Profile:

Mono-nitro isomers: < 0.5%

Trinitro derivatives: < 0.1% (Safety critical)

De-alkylated byproducts (2,4-Dinitrobenzene): < 0.5% QC Requirements: ¹H-NMR, ¹³C-NMR, COA required.

Recommended Custom Synthesis Tiers

-

Tier 1 (High Reliability/Cost): WuXi AppTec, ChemPartner (China/Global).

-

Tier 2 (Specialized Nitro-Aromatic): Aromatic intermediate specialists in India (e.g., Aarti Industries - inquiry required).

-

Tier 3 (Boutique US/EU): SynQuest Laboratories (Florida, USA) – often stocks rare fluorinated/nitrated aromatics or accepts custom orders.

Part 3: In-House Synthesis Protocol

For research quantities, in-house synthesis via the nitration of tert-amylbenzene is the most time-efficient route.

⚠️ SAFETY WARNING:

-

Energetic Material: Dinitro compounds can be shock-sensitive and explosive. Perform all reactions behind a blast shield.

-

Exotherm Control: The nitration of alkylbenzenes is highly exothermic. Runaway reactions can lead to detonation.

Reaction Scheme & Logic

The synthesis proceeds via electrophilic aromatic substitution.[1] The bulky tert-amyl group directs the first nitro group to the para position (4-position) due to steric hindrance at the ortho positions. The second nitro group enters the ortho position (2-position) relative to the alkyl group.

Figure 1: Stepwise nitration pathway from tert-amylbenzene to the dinitro target.

Detailed Protocol

Reagents:

-

tert-Amylbenzene (14.8 g, 0.1 mol)

-

Concentrated Sulfuric Acid (H₂SO₄, 98%)

-

Fuming Nitric Acid (HNO₃, >90%)

-

Dichloromethane (DCM) for extraction

Step-by-Step Methodology:

-

Preparation of Mixed Acid:

-

In a 250 mL 3-neck round-bottom flask equipped with a thermometer, addition funnel, and magnetic stirrer, cool 40 mL of conc. H₂SO₄ to 0°C using an ice-salt bath.

-

Slowly add 15 mL of fuming HNO₃ dropwise, maintaining temperature < 10°C.

-

-

Mononitration (Critical Control Point):

-

Add tert-amylbenzene (14.8 g) dropwise to the mixed acid over 45 minutes.

-

Control: Keep temperature strictly between 0–5°C .

-

Reasoning: Higher temperatures promote oxidative dealkylation (loss of the tert-amyl group) or rearrangement.

-

-

Dinitration:

-

Once addition is complete, allow the mixture to warm to room temperature (20-25°C) for 1 hour.

-

Slowly heat the mixture to 45–50°C and hold for 2 hours.

-

Monitoring: Use TLC (Hexane/Ethyl Acetate 8:2) to monitor the disappearance of the mononitro intermediate.

-

-

Workup:

-

Pour the reaction mixture onto 300g of crushed ice with vigorous stirring. The product will precipitate as a yellow oil or solid.

-

Extract with DCM (3 x 50 mL).

-

Wash the organic layer with:

-

Water (2 x 50 mL)

-

5% NaHCO₃ solution (to remove acid traces)

-

Brine (1 x 50 mL)

-

-

Dry over anhydrous MgSO₄ and concentrate in vacuo.

-

-

Purification:

-

Recrystallize the crude residue from hot ethanol or methanol .

-